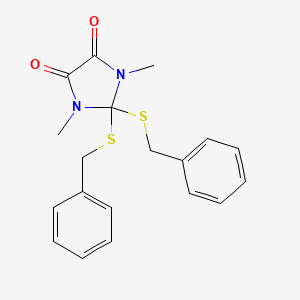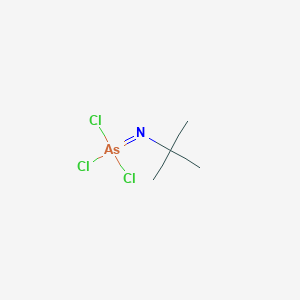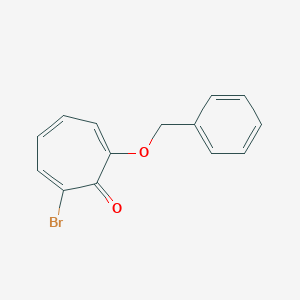![molecular formula C15H13N3O3 B14532748 2-[2-(2-Anilino-2-oxoethylidene)hydrazinyl]benzoic acid CAS No. 62526-18-5](/img/structure/B14532748.png)
2-[2-(2-Anilino-2-oxoethylidene)hydrazinyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2-Anilino-2-oxoethylidene)hydrazinyl]benzoic acid is an organic compound with a complex structure that includes both an anilino group and a benzoic acid moiety
Preparation Methods
The synthesis of 2-[2-(2-Anilino-2-oxoethylidene)hydrazinyl]benzoic acid typically involves the reaction of 2-aminobenzoic acid with hydrazonoyl chlorides derived from anthranilic acid. The reaction proceeds through the addition of 1,2-diaminobenzene to the hydrazonoyl chlorides, yielding the desired product . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and reagents such as carbonyldiimidazole (CDI) to facilitate the cyclization process .
Chemical Reactions Analysis
2-[2-(2-Anilino-2-oxoethylidene)hydrazinyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.
Scientific Research Applications
2-[2-(2-Anilino-2-oxoethylidene)hydrazinyl]benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[2-(2-Anilino-2-oxoethylidene)hydrazinyl]benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its antibacterial activity may result from the inhibition of bacterial cell wall synthesis or protein synthesis .
Comparison with Similar Compounds
2-[2-(2-Anilino-2-oxoethylidene)hydrazinyl]benzoic acid can be compared with other similar compounds, such as:
2-(2-Anilino-2-oxoethoxy)benzoic acid: This compound has a similar structure but differs in the presence of an ethoxy group instead of an ethylidene group.
Benzoic acid derivatives: Various benzoic acid derivatives share structural similarities but differ in their substituents, leading to different chemical and biological properties
Properties
CAS No. |
62526-18-5 |
|---|---|
Molecular Formula |
C15H13N3O3 |
Molecular Weight |
283.28 g/mol |
IUPAC Name |
2-[2-(2-anilino-2-oxoethylidene)hydrazinyl]benzoic acid |
InChI |
InChI=1S/C15H13N3O3/c19-14(17-11-6-2-1-3-7-11)10-16-18-13-9-5-4-8-12(13)15(20)21/h1-10,18H,(H,17,19)(H,20,21) |
InChI Key |
GVMWGPWLWIIDMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C=NNC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-[1-(3-Methoxyphenoxy)propan-2-yl]-2-nitrobenzamide](/img/structure/B14532706.png)
![Propyl 2-[3-(2-aminophenyl)acryloyl]benzoate](/img/structure/B14532717.png)

![5-[1-(4-tert-Butylphenyl)-2-nitropropyl]-2H-1,3-benzodioxole](/img/structure/B14532724.png)
![7-[4-(3-Hydroxydec-1-EN-1-YL)-1-methyl-2-oxopyrrolidin-3-YL]heptanoic acid](/img/structure/B14532729.png)
![2-Chloro-N-{3-[(2-chlorophenyl)(hydroxy)methyl]thiophen-2-yl}acetamide](/img/structure/B14532735.png)


